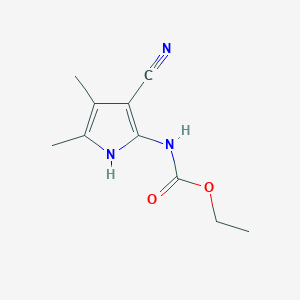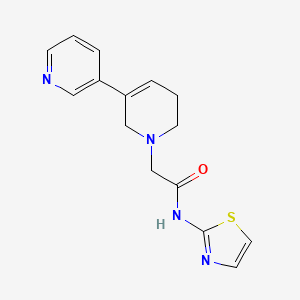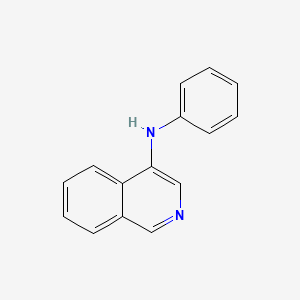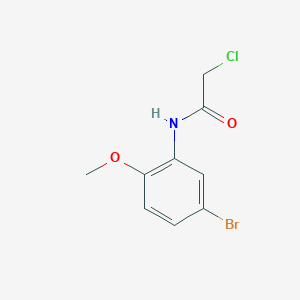
ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H13N3O3. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate typically involves the reaction of ethyl carbamate with a substituted pyrrole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can be compared with other pyrrole derivatives, such as:
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate
- Ethyl 2-cyano-3-(3,4,5-trimethyl-1H-pyrrol-2-yl)-2-propenoate
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications
Propiedades
IUPAC Name |
ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-15-10(14)13-9-8(5-11)6(2)7(3)12-9/h12H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYKMWUOCGNBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(N1)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(5-fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B6748470.png)
![N-[4-[(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6748473.png)
![1-[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone](/img/structure/B6748474.png)

![[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-pyrimidin-4-ylmethanone](/img/structure/B6748476.png)
![5-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6748482.png)
![5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B6748491.png)
![4-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B6748507.png)
![(3R)-N-[(3-methyltriazol-4-yl)methyl]-1-thiophen-2-ylsulfonylpiperidin-3-amine](/img/structure/B6748511.png)
![2,3-dihydro-1-benzazepin-1-yl-[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methanone](/img/structure/B6748513.png)
![N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-1,2-oxazolidine-2-carboxamide](/img/structure/B6748527.png)


![1-[3-[[3-(2-Chlorophenyl)cyclobutyl]amino]phenyl]-1-methylurea](/img/structure/B6748551.png)
